6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purine-2,8(7H,9H)-dione
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Overview
Description
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purine-2,8(7H,9H)-dione is a complex organic compound with significant importance in various scientific fields This compound is known for its unique structure, which includes a purine base attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purine-2,8(7H,9H)-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Base: This involves the cyclization of appropriate precursors under controlled conditions to form the purine ring.
Attachment of the Tetrahydrofuran Ring: The tetrahydrofuran ring is introduced through a glycosylation reaction, where the purine base is reacted with a protected sugar derivative.
Deprotection and Purification: The final compound is obtained by removing protecting groups and purifying the product through techniques such as chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purine-2,8(7H,9H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purine-2,8(7H,9H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purine-2,8(7H,9H)-dione exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interaction: The compound can interact with nucleic acids, influencing gene expression and replication.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A nucleoside with a similar purine base but different sugar moiety.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached.
Inosine: A nucleoside with a hypoxanthine base, structurally related to the compound .
Uniqueness
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methyl-1H-purine-2,8(7H,9H)-dione is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15N5O6 |
---|---|
Molecular Weight |
313.27 g/mol |
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methyl-7H-purine-2,8-dione |
InChI |
InChI=1S/C11H15N5O6/c1-15-7(12)4-8(14-10(15)20)16(11(21)13-4)9-6(19)5(18)3(2-17)22-9/h3,5-6,9,17-19H,2,12H2,1H3,(H,13,21)/t3-,5-,6-,9-/m1/s1 |
InChI Key |
KLVGYWNYZHWMLB-UUOKFMHZSA-N |
Isomeric SMILES |
CN1C(=C2C(=NC1=O)N(C(=O)N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CN1C(=C2C(=NC1=O)N(C(=O)N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
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